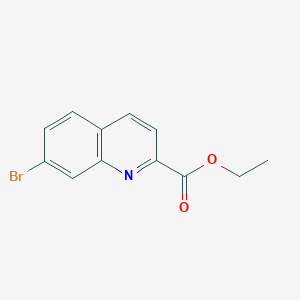

Ethyl 7-bromoquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

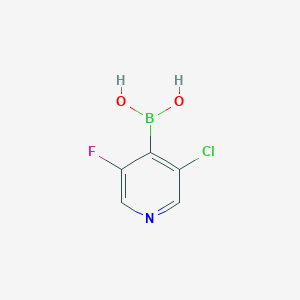

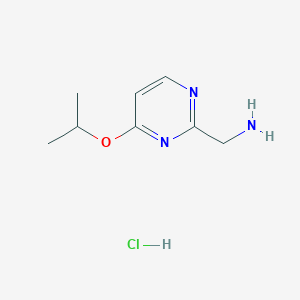

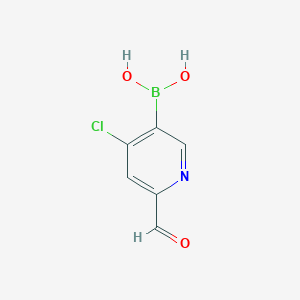

Ethyl 7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.12 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 7-bromoquinoline-2-carboxylate consists of a quinoline ring substituted with a bromine atom at the 7th position and a carboxylate ester group at the 2nd position . The exact 3D structure would require more specific analysis tools like X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Synthesis of Complex Compounds

- Ethyl 7-bromoquinoline-2-carboxylate serves as a key intermediate in the synthesis of various complex organic compounds. For example, it was used in the photochemical synthesis of 8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one, a compound with potential applications in medicinal chemistry (Nimgirawath & Taylor, 1983).

Role in Chemical Reactions

- It has been used to study the effect of different bases and solvents on the ethylation of related quinoline compounds, highlighting its utility in understanding chemical reaction mechanisms (Guo Hui, 1993).

Intermediate for Medical Applications

- Ethyl 7-bromoquinoline-2-carboxylate has been identified as a crucial intermediate for the synthesis of fluoroquinolone derivatives, which are significant in the development of topoisomerase II inhibitors with potential clinical applications (Zhang et al., 2010).

Antibacterial Studies

- Various derivatives of ethyl 7-bromoquinoline-2-carboxylate have been synthesized and evaluated for their antibacterial activities. These studies contribute to the development of new antibacterial agents (Koga et al., 1980).

Synthesis of Heterocyclic Compounds

- This compound is also utilized in the synthesis of heterocyclic compounds, such as in radical cyclization reactions to create tri- and tetra-cyclic heterocycles, which are useful in various chemical and pharmaceutical applications (Allin et al., 2005).

Microwave-Assisted Synthesis

- It has been synthesized under microwave-assistance using aluminium metal as a catalyst, demonstrating its role in modern synthetic methodologies (Song Bao-an, 2012).

Potential in Tuberculosis Treatment

- Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a related compound, showed significant anti-tubercular activity, suggesting potential use in tuberculosis treatment (Li et al., 2019).

Anticancer Research

- Derivatives of ethyl 7-bromoquinoline-2-carboxylate have been synthesized and tested for their anticancer effect against breast cancer cell lines, contributing to the development of new anticancer drugs (Gaber et al., 2021).

Safety and Hazards

properties

IUPAC Name |

ethyl 7-bromoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHCOXORTDQDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromoquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)